REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([CH:8]2[CH2:10][CH2:9]2)[N:5]=[C:4]([C:11]([OH:13])=[O:12])[C:3]=1[Cl:14].S(Cl)(Cl)=O.[CH3:19]O>>[NH2:1][C:2]1[N:7]=[C:6]([CH:8]2[CH2:10][CH2:9]2)[N:5]=[C:4]([C:11]([O:13][CH3:19])=[O:12])[C:3]=1[Cl:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=NC(=N1)C1CC1)C(=O)O)Cl
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=NC(=N1)C1CC1)C(=O)O)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to 25% of the original volume
|
Type
|
ADDITION
|
Details
|
diluted with water (100 mL)
|
Type
|
ADDITION
|
Details
|
Phenolphthalein pH indicator was added
|
Type
|
ADDITION
|
Details
|
10% aqueous sodium hydroxide was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
with cooling at 10-20° C.
|
Type
|
CUSTOM
|
Details
|
The solid was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 50-60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NC(=N1)C1CC1)C(=O)OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |